![molecular formula C23H24N6O5 B2893356 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-19-3](/img/structure/B2893356.png)
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amino group, a triazole ring, an oxazole ring, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. These heterocyclic rings are often found in biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amino group and the methoxy groups suggest that the compound could have some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antimicrobial Activities
- Novel triazole derivatives, including compounds structurally similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. These compounds were created through reactions involving ester ethoxycarbonylhydrazones and primary amines, leading to derivatives with significant activity against various microorganisms (Bektaş et al., 2007).
Synthesis for Peptidomimetics
- Research on the synthesis of C-terminal peptide amides under mild conditions using benzylamides demonstrates the utility of similar compounds in solid-phase synthesis. This approach facilitates the construction of peptidomimetics and biologically active compounds, highlighting the compound's relevance in drug development processes (Albericio & Bárány, 2009).
Anti-Inflammatory and Analgesic Agents
- Synthesis efforts involving benzodifuranyl derivatives, including triazolopyrimidines and oxadiazepines, have been directed towards developing new anti-inflammatory and analgesic agents. These studies involve the structural modification of compounds to enhance their biological activity, underscoring the potential therapeutic applications of complex triazole derivatives (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
- The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with methoxyphenyl groups, have been undertaken to evaluate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the compound's potential application in cancer research and therapy (Hassan et al., 2014).
Triazole-based Scaffolds
- Studies on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates reveal their importance in creating triazole-based scaffolds for peptidomimetics or biologically active compounds. This synthesis pathway offers a controlled approach to designing compounds that can inhibit biological targets such as HSP90, demonstrating the versatility of triazole derivatives in drug discovery (Ferrini et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been known to target p2x receptors . These receptors are a family of transmembrane proteins that function as ligand-gated ion channels. They play a crucial role in various physiological and pathological processes, including inflammation, pain sensation, and neuroprotection.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to act as competitive antagonists at their target sites . This means they bind to the same site as the endogenous ligand (agonist) but do not activate the receptor. Instead, they block the receptor and prevent the agonist from binding, thereby inhibiting the receptor’s function.
Result of Action
As a potential p2x receptor antagonist, it may inhibit the function of these receptors and thereby modulate the physiological processes they are involved in, such as inflammation and pain sensation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)16-9-6-10-18(32-3)20(16)33-4)12-29-21(24)19(27-28-29)22(30)25-14-7-5-8-15(11-14)31-2/h5-11H,12,24H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBTGPBYMATLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2893274.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2893277.png)
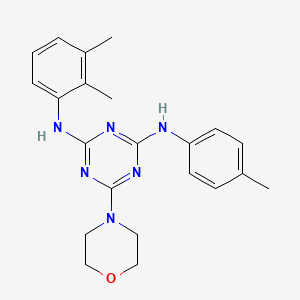
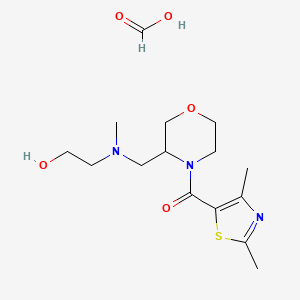
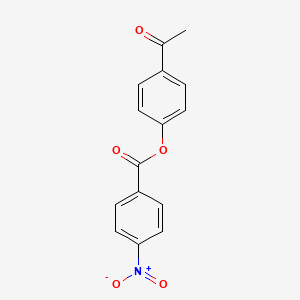
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2893281.png)
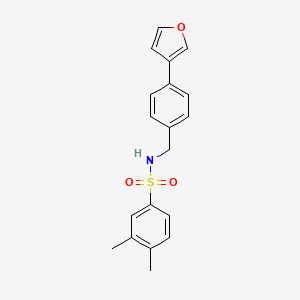
![1-Adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2893284.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2893285.png)
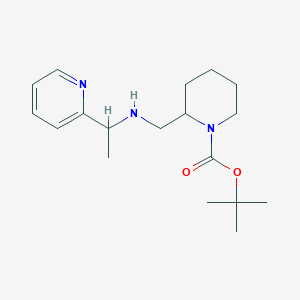
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893290.png)
